N-(3-Amino-2-methylphenyl)-2-methoxyacetamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-methoxyacetamide: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of acetamide, featuring an amino group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-2-methylphenol and 2-methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-amino-2-methylphenol is dissolved in an organic solvent like dichloromethane. To this solution, 2-methoxyacetyl chloride is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization from a suitable solvent such as ethanol.
Industrial Production Methods: Industrial production methods for N-(3-Amino-2-methylphenyl)-2-methoxyacetamide would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Amino-2-methylphenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)propanamide
- N-(3-Amino-2-methylphenyl)-3-phenylpropanamide
- N-(3-Amino-2-methylphenyl)-2-phenylacetamide
Comparison:
- N-(3-Amino-2-methylphenyl)-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- Compared to N-(3-Amino-2-methylphenyl)propanamide, the methoxyacetamide derivative may exhibit different solubility and pharmacokinetic properties.
- The phenyl derivatives may have enhanced aromatic interactions but could differ in their overall bioavailability and metabolic stability.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(11)4-3-5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPAVQXNHKIPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588357 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926215-70-5 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926215-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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